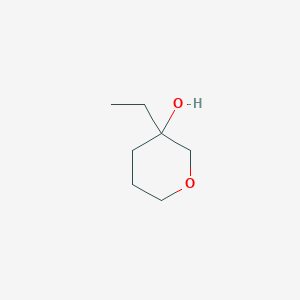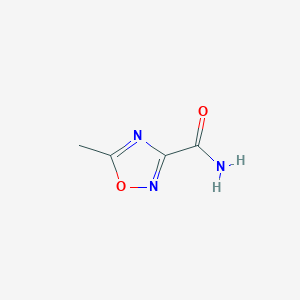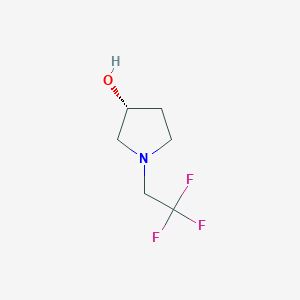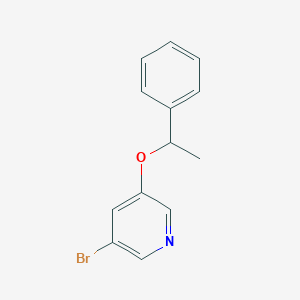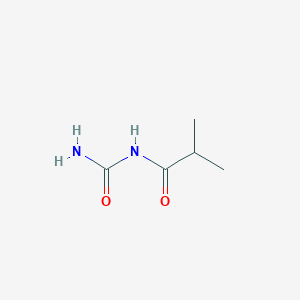
Isobutyrylurea
Vue d'ensemble
Description
Isobutyrylurea: is an organic compound with the chemical formula C5H10N2O2 It is a derivative of urea, characterized by the presence of an isobutyryl group attached to the nitrogen atom of the urea molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isobutyrylurea can be synthesized through the reaction of isobutyryl chloride with urea. The process involves the following steps:
Isobutyryl Chloride Preparation: Isobutyric acid is reacted with thionyl chloride to produce isobutyryl chloride.
Reaction with Urea: Isobutyryl chloride is then reacted with urea in the presence of a base, such as pyridine, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:
- Large-scale preparation of isobutyryl chloride.
- Controlled reaction with urea under optimized conditions to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: Isobutyrylurea undergoes various chemical reactions, including:
- Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce isobutyric acid and urea.
- Oxidation: this compound can be oxidized to form corresponding oxides, depending on the oxidizing agent used.
- Substitution: It can undergo substitution reactions where the isobutyryl group is replaced by other functional groups.
Common Reagents and Conditions:
- Hydrolysis: Acidic or basic conditions with water.
- Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
- Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
- Hydrolysis: Isobutyric acid and urea.
- Oxidation: Corresponding oxides of this compound.
- Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Isobutyrylurea has several applications in scientific research, including:
- Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
- Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
- Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
- Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which isobutyrylurea exerts its effects involves its interaction with specific molecular targets. The isobutyryl group can interact with various enzymes and proteins, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and context in which this compound is used.
Comparaison Avec Des Composés Similaires
- Isobutyramide: Similar in structure but lacks the urea moiety.
- Isobutyric Acid: The parent acid from which isobutyrylurea is derived.
- Urea: The base molecule to which the isobutyryl group is attached.
Uniqueness: this compound is unique due to the presence of both the isobutyryl group and the urea moiety, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Propriétés
IUPAC Name |
N-carbamoyl-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3(2)4(8)7-5(6)9/h3H,1-2H3,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJVXAGXBJYPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878752 | |
| Record name | 2-METHYLPROPANOYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23549-54-4 | |
| Record name | 2-METHYLPROPANOYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



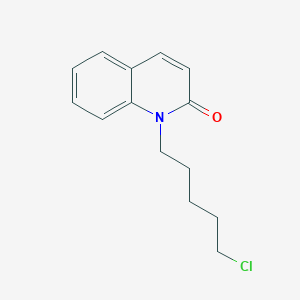
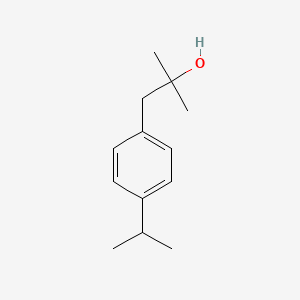
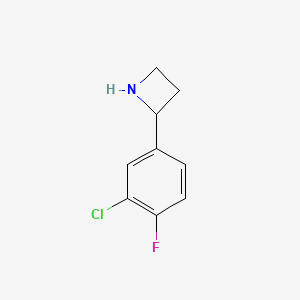
![(2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B7894256.png)
![[3-(2,6-Difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7894261.png)
![[3-(5-Bromo-2-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7894276.png)
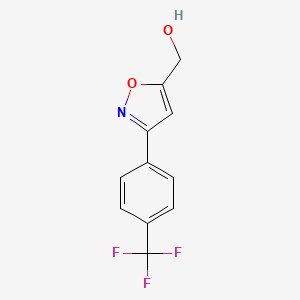
![[3-(4-Chloro-3-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7894284.png)
